Salermide (CAS 1105698-15-4) is a cell-permeable, reverse-amide sirtuin inhibitor that acts as a potent dual repressor of SIRT1 and SIRT2 [1]. Unlike early-generation sirtuin modulators, Salermide is specifically procured for its ability to induce massive, cancer-specific apoptosis rather than mere cytostasis [1]. Its structural design—featuring a reversed amide linkage compared to its parent compound, Sirtinol—enables enhanced hydrogen bonding within the sirtuin catalytic pocket [1]. This translates to robust in vitro and in vivo target engagement, making Salermide a critical benchmark compound for epigenetic research, oncology drug discovery, and studies requiring simultaneous SIRT1/2 blockade to reactivate proapoptotic genes [2].
Procuring generic class III histone deacetylase (HDAC) inhibitors or SIRT1-selective analogs (such as EX-527) as substitutes for Salermide fundamentally compromises apoptotic assay outcomes [1]. While highly selective SIRT1 inhibitors like EX-527 successfully block SIRT1, they fail to achieve the dual SIRT1/SIRT2 inhibition required to trigger p53 and tubulin hyperacetylation, resulting only in G1 cell cycle arrest rather than true apoptosis[1]. Furthermore, substituting Salermide with its direct parent compound, Sirtinol, reduces SIRT2 inhibitory potency and alters the compound's binding affinity, leading to inconsistent reactivation of epigenetically repressed proapoptotic genes[2]. For workflows demanding complete apoptotic induction via sirtuin blockade, Salermide's specific dual-affinity profile is non-interchangeable [1].
Salermide demonstrates a more balanced and potent dual-inhibition profile against SIRT1 and SIRT2 compared to its parent compound, Sirtinol [1]. In vitro assays reveal that while Sirtinol exhibits heavily skewed activity (SIRT1 IC50 = 37.6 μM; SIRT2 IC50 = 103.4 μM), Salermide maintains robust potency across both targets, significantly improving SIRT2 suppression (SIRT2 IC50 = 45.0 μM) [1]. This enhanced SIRT2 affinity is driven by the reverse amide structure, which establishes a critical polar interaction with Gln167 in the catalytic pocket—an interaction entirely absent in Sirtinol [2].
| Evidence Dimension | SIRT2 Inhibitory Potency (IC50) |
| Target Compound Data | 45.0 μM (Salermide) |
| Comparator Or Baseline | 103.4 μM (Sirtinol) |
| Quantified Difference | 2.3-fold increase in SIRT2 inhibitory potency |
| Conditions | In vitro fluorogenic sirtuin assay |
Buyers requiring simultaneous, balanced suppression of both SIRT1 and SIRT2 for whole-cell phenotypic assays should select Salermide over Sirtinol to ensure adequate SIRT2 target engagement.
The requirement for dual SIRT1/2 inhibition to achieve cell death makes Salermide functionally superior to SIRT1-selective inhibitors like EX-527 in apoptosis assays [1]. When tested in MCF-7 breast carcinoma cells, Salermide successfully induced massive cell death, achieving ≥80% inhibition of proliferation at 25 μM[1]. In stark contrast, EX-527 failed to induce apoptosis even at 100 μM, instead only causing G1 cell cycle arrest [1]. This divergence occurs because EX-527 lacks the intracellular SIRT2 inhibitory capacity necessary to trigger the full proapoptotic cascade [1].
| Evidence Dimension | Cellular Proliferation Inhibition / Apoptosis Induction |
| Target Compound Data | ≥80% inhibition of proliferation (massive apoptosis) at 25 μM |
| Comparator Or Baseline | EX-527 (Requires ≥100 μM for substantial repression, yields only G1 arrest) |
| Quantified Difference | Complete shift from cytostasis to apoptosis at 4-fold lower concentrations |
| Conditions | MCF-7 breast carcinoma cells, 72-hour treatment |
For procurement in oncology research, Salermide is essential when the experimental endpoint is cell death (apoptosis) rather than mere cell cycle arrest.
Salermide's ability to penetrate cells and engage SIRT2 in vivo is quantitatively validated by its effect on tubulin acetylation [1]. While SIRT1-selective inhibitors like EX-527 may show some off-target SIRT2 inhibition in cell-free assays, they fail to cause any reacetylation of tubulin in whole-cell models, confirming an inability to engage SIRT2 in vivo[1]. Treatment of cancer cells with Salermide results in the robust accumulation of acetylated tubulin, a direct biomarker of intracellular SIRT2 inhibition [1]. Salermide's dual penetration and engagement ensure that both nuclear and cytoplasmic targets are effectively neutralized [1].
| Evidence Dimension | Intracellular Tubulin Acetylation (SIRT2 biomarker) |
| Target Compound Data | Robust accumulation of acetylated tubulin |
| Comparator Or Baseline | EX-527 (No tubulin acetylation observed) |
| Quantified Difference | Binary functional divergence in cytoplasmic target engagement |
| Conditions | Whole-cell Western blot analysis of acetylated tubulin |
Researchers utilizing tubulin acetylation as a downstream readout for SIRT2 inhibition must procure Salermide, as SIRT1-exclusive agents will yield false-negative results in these assays.
Because Salermide effectively inhibits both SIRT1 and SIRT2, it is the preferred chemical probe for inducing apoptosis in human cancer cell lines (e.g., MCF-7, MOLT4, MDA-MB-231) [1]. Its ability to reactivate epigenetically repressed proapoptotic genes makes it ideal for phenotypic screening assays where cell death—rather than cell cycle arrest—is the required endpoint [2].
Salermide's strong in vivo engagement of SIRT2, proven by its capacity to induce tubulin hyperacetylation, positions it as a critical reagent for studying cytoskeletal dynamics [2]. It is highly recommended for researchers mapping the cytoplasmic roles of sirtuins, where SIRT1-selective inhibitors like EX-527 fail to produce the necessary acetyl-tubulin accumulation [2].
As a reverse-amide analog of Sirtinol, Salermide serves as a benchmark compound in structural biology and medicinal chemistry workflows [1]. It is utilized to validate docking models and pharmacophore designs targeting the sirtuin catalytic pocket, specifically exploiting the polar interaction with Gln167 that dictates enhanced SIRT2 affinity [1].